![molecular formula C22H24F3N3O4S B2830035 N'-(2,4-difluorophenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898406-86-5](/img/structure/B2830035.png)
N'-(2,4-difluorophenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2,4-difluorophenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a useful research compound. Its molecular formula is C22H24F3N3O4S and its molecular weight is 483.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Insecticides
Flubendiamide, a compound with a similar complex chemical structure including difluorophenyl and sulfonyl piperidinyl moieties, is identified as a novel class of insecticide displaying strong activity against lepidopterous pests. Its unique structure contributes to a new mode of action, distinguishing it from traditional insecticides, and shows great safety for non-target organisms. This compound is considered a promising agent for integrated pest management programs due to its efficacy and novel action mechanism (Masanori Tohnishi et al., 2005).
Organic Synthesis and Reactivity
Research on similar fluorinated compounds has explored their reactivity in organic synthesis, highlighting the potential for creating new molecules with diverse biological activities. The study of reactions between such fluorinated structures and amines or alcohols contributes to the development of novel synthetic pathways, offering insights into producing compounds with potential pharmacological applications (G. G. Furin et al., 2000).
Antimicrobial Activity
Compounds incorporating difluorophenyl and piperidinyl groups have shown promising results in antimicrobial activity studies. New 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, with some compounds displaying significant antimicrobial efficacy. This suggests potential applications in developing new treatments for bacterial and fungal infections (L. Mallesha et al., 2014).
Anticancer Agents
The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents indicates the potential of compounds with difluorophenyl and piperidinyl structures in cancer treatment. Specific derivatives have shown strong anticancer activity, highlighting the importance of these chemical frameworks in developing new therapeutic agents (A. Rehman et al., 2018).
Alzheimer’s Disease Research
Compounds featuring a combination of difluorophenyl and piperidinyl elements have been synthesized to explore new drug candidates for Alzheimer’s disease. Through enzyme inhibition activity against acetylcholinesterase, these compounds contribute to understanding and potentially treating Alzheimer’s, demonstrating the broad applicability of such chemical structures in medicinal chemistry (A. Rehman et al., 2018).
Eigenschaften
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O4S/c1-14-12-17(6-7-18(14)24)33(31,32)28-11-3-2-4-16(28)9-10-26-21(29)22(30)27-20-8-5-15(23)13-19(20)25/h5-8,12-13,16H,2-4,9-11H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEALYABCVPICK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-methoxyphenyl)ethyl]-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2829952.png)
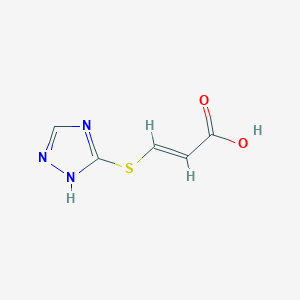
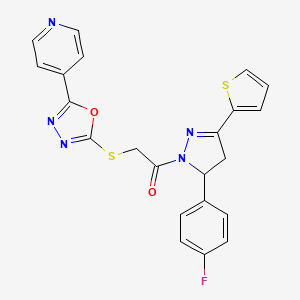
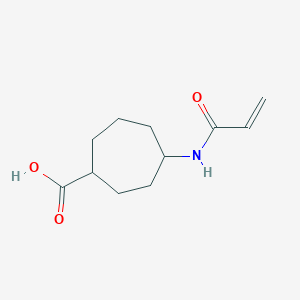
![N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2829958.png)

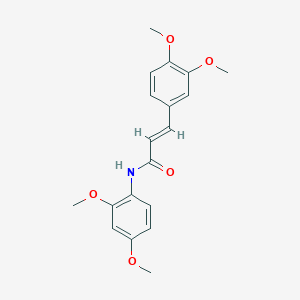

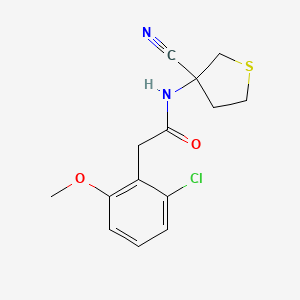

![1-(4-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}phenyl)pyrrolidin-2-one](/img/structure/B2829969.png)
![1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2829972.png)
![1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B2829975.png)
